N-[3-(Hydroxyamino)-2-methylphenyl]acetamide
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Overview
Description
N-[3-(Hydroxyamino)-2-methylphenyl]acetamide is an organic compound belonging to the class of amides It is characterized by the presence of a hydroxyamino group attached to a methylphenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Hydroxyamino)-2-methylphenyl]acetamide typically involves the reaction of 3-nitro-2-methylphenylamine with acetic anhydride. The nitro group is first reduced to a hydroxyamino group using a reducing agent such as iron powder in the presence of hydrochloric acid. The resulting hydroxyamino compound is then acetylated using acetic anhydride to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Hydroxyamino)-2-methylphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to a nitroso group using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of N-[3-(Nitroso)-2-methylphenyl]acetamide.
Reduction: Formation of N-[3-(Amino)-2-methylphenyl]acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-[3-(Hydroxyamino)-2-methylphenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(Hydroxyamino)-2-methylphenyl]acetamide involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Hydroxymethyl)phenyl]acetamide
- N-(3-amino-3-phenylpropyl)-N-(2-methylphenyl)acetamide hydrochloride
- N-[3-(Dimethylamino)propyl]acrylamide
Uniqueness
N-[3-(Hydroxyamino)-2-methylphenyl]acetamide is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group or have different substituents on the phenyl ring .
Properties
CAS No. |
110137-66-1 |
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Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
N-[3-(hydroxyamino)-2-methylphenyl]acetamide |
InChI |
InChI=1S/C9H12N2O2/c1-6-8(10-7(2)12)4-3-5-9(6)11-13/h3-5,11,13H,1-2H3,(H,10,12) |
InChI Key |
LNZDEXXJPTWLTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NO)NC(=O)C |
Origin of Product |
United States |
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